molecular formula C11H11ClN2O2 B3848691 N-allyl-N'-(3-chlorophenyl)ethanediamide

N-allyl-N'-(3-chlorophenyl)ethanediamide

Cat. No.: B3848691
M. Wt: 238.67 g/mol
InChI Key: GYYIFNCREMZMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N'-(3-chlorophenyl)ethanediamide is an ethanediamide derivative characterized by an allyl group attached to one nitrogen and a 3-chlorophenyl group to the other. Ethanediamides are known for their versatility in pharmaceutical and materials science due to their hydrogen-bonding capacity and tunable electronic properties .

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYIFNCREMZMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

N-benzyl-N'-(3-chlorophenyl)ethanediamide (CAS 329079-27-8)
  • Molecular Formula : C₁₅H₁₃ClN₂O₂
  • Molecular Weight : 288.73 g/mol
  • XLogP3 : 2.9 (moderate lipophilicity)
  • This compound has been studied in gp120 protein-ligand complexes, suggesting relevance in antiviral research .
N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide
  • Molecular Formula : C₁₇H₁₇ClN₂O₄S₂
  • Molecular Weight : 412.90 g/mol
  • Key Features : The sulfonyl and thienyl groups introduce electron-withdrawing and π-conjugated systems, respectively. This may improve thermal stability and alter solubility compared to simpler ethanediamides .
1-(3-Chlorophenyl)-1H-tetrazole
  • Molecular Formula : C₇H₄ClN₄
  • This highlights the role of the 3-chlorophenyl moiety in enhancing stability and reactivity in diverse contexts .

Substituent Position and Molecular Interactions

Chlorophenyl acetamides (e.g., 2-chloro-N-(3-methylphenyl)acetamide) demonstrate that substituent positions significantly influence crystal packing and hydrogen bonding. For instance:

  • 2-chloro-N-(3-methylphenyl)acetamide : The meta-methyl group induces syn-conformation of the N–H bond, fostering intermolecular N–H⋯O hydrogen bonds along the a-axis .
  • 2-chloro-N-(3-nitrophenyl)acetamide : A nitro group at the meta position leads to anti-conformation, altering hydrogen-bonding networks .

These findings suggest that the 3-chlorophenyl group in N-allyl-N'-(3-chlorophenyl)ethanediamide may similarly dictate conformational preferences and solid-state interactions.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Applications/Properties
This compound Not explicitly provided ~260–280 (estimated) ~2.5 Allyl, 3-chlorophenyl Inferred: Drug design, materials
N-benzyl-N'-(3-chlorophenyl)ethanediamide C₁₅H₁₃ClN₂O₂ 288.73 2.9 Benzyl, 3-chlorophenyl gp120 ligand (antiviral research)
N-Allyl-N′-{sulfonyl-thienyl}ethanediamide C₁₇H₁₇ClN₂O₄S₂ 412.90 ~3.5 Sulfonyl, thienyl, 4-chlorophenyl Enhanced thermal stability
1-(3-Chlorophenyl)-1H-tetrazole C₇H₄ClN₄ 179.60 1.8 Tetrazole, 3-chlorophenyl Energetic material (detonation: 4409 m/s)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-N'-(3-chlorophenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-allyl-N'-(3-chlorophenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.